Ridaflone

説明

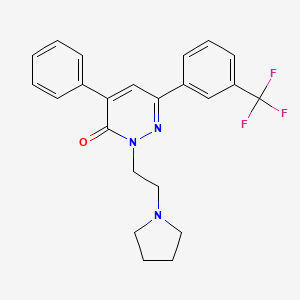

Ridaflone is a compound with the molecular formula C23H22F3N3O and a molecular weight of 413.44 . It is also known by other synonyms such as 4-Phenyl-2-[2-(1-pyrrolidinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone . It is a diaryl pyridazinone-based compound with analgesic properties .

Molecular Structure Analysis

The molecular structure of Ridaflone can be analyzed using various techniques such as X-ray diffraction, electron diffraction, or mass spectrometry . These methods can provide detailed information about the arrangement of atoms within the molecule and its three-dimensional shape.

Physical And Chemical Properties Analysis

Ridaflone has a predicted boiling point of 520.9±60.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be 8.82±0.20 .

科学的研究の応用

Antitumor Activity in Sarcomas and Endometrial Cancer

Ridaflone, known for inhibiting the mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity in advanced sarcomas and endometrial cancer. Clinical studies have shown that ridaflone can lead to progression-free survival and is generally well tolerated, with manageable adverse events, primarily in the context of sarcoma and endometrial cancer treatment. This highlights its potential as a therapeutic agent in these areas (Chawla et al., 2012; Colombo et al., 2013; Squillace et al., 2011).

Role in Maintenance of Disease Control in Advanced Sarcomas

A large randomized placebo-controlled phase III trial evaluated ridaflone's role in maintaining disease control in advanced sarcomas. The findings suggest that ridaflone delays tumor progression to a statistically significant degree in patients with metastatic sarcoma who experienced benefits from prior chemotherapy. This study provides a foundation for further improving control of sarcomas (Demetri et al., 2013).

Preclinical Evaluation in Sarcoma and Endometrial Cancer Models

Preclinical models of sarcoma and endometrial cancer have been used to explore molecular correlates of sensitivity to ridaflone. These studies suggest novel potential predictive biomarkers of sensitivity to an mTOR inhibitor based on cell-cycle status, underscoring the promise of ridaflone as a single agent or in combination treatment of these tumor types (Squillace et al., 2011).

Broad Antitumor Activity and Intermittent Dosing Regimens

Ridaflone exhibits broad antitumor activity across various human tumor types. The study has shown that ridaflone has potent inhibitory effects on cell growth, division, metabolism, and angiogenesis. Intermittent dosing schedules have been explored to optimize antitumor activity while minimizing systemic effects, highlighting the drug's versatile application in cancer treatment (Rivera et al., 2011).

Pediatric Applications in Advanced Solid Tumors

The safety, pharmacokinetics, and antitumor activity of oral ridaflone have been evaluated in children with advanced solid tumors. These studies indicate that ridaflone is orally bioavailable and well-tolerated in pediatric patients, with a potential for combination therapy in pediatric malignancies (Pearson et al., 2016; Gore et al., 2013).

Combination with Other Therapeutic Agents

Combining ridaflone with other therapeutic agents like paclitaxel and anti-IGF1R antibody (dalotuzumab) has been explored. These combinations have demonstrated enhanced pathway inhibition and antitumor activity, justifying further development of ridaflone in combination therapies for various malignancies (Di Cosimo et al., 2014; Sessa et al., 2010).

特性

IUPAC Name |

4-phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O/c24-23(25,26)19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(30)29(27-21)14-13-28-11-4-5-12-28/h1-3,6-10,15-16H,4-5,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZKQYACHMVOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946078 | |

| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ridaflone | |

CAS RN |

23419-43-4 | |

| Record name | Ridaflon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023419434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIDAFLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4OA2THZ0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)